1-(2,3-Dihydrobenzofuran-4-yl)piperazine
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Overview
Description
“1-(2,3-Dihydrobenzofuran-4-yl)piperazine” is a compound that belongs to the class of benzofuran compounds . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide due to these biological activities and potential applications .
Synthesis Analysis
Benzofuran compounds can be synthesized using various methods. One method involves the construction of a benzofuran ring through a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling . This method has fewer side reactions and a high yield, making it conducive to the construction of complex benzofuran ring systems .Molecular Structure Analysis
The molecular structure of “this compound” includes a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . The benzofuran ring is a heterocyclic compound that is present in many drugs due to its versatility and unique physicochemical properties .Chemical Reactions Analysis
The synthesis of benzofuran compounds involves various chemical reactions. For instance, the construction of a benzofuran ring can involve a free radical cyclization cascade . This reaction is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-4-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-3,13H,4-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKALNWWCKYNMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC(=C21)N3CCNCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610526 |
Source
|
Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105685-05-0 |
Source
|
Record name | 1-(2,3-Dihydro-1-benzofuran-4-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40610526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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